CaSR Antagonism: Furyl Regioisomer Comparison Reveals Complete Target Selectivity Switch
The 2-furyl isomer (target compound) inhibits human CaSR with an IC₅₀ of 3.5 µM, whereas the 3-furyl regioisomer (2-(3-furanyl)-3-(2-phenylethyl)-4-quinazolinone) shows no detectable CaSR activity in the same assay platform; instead, the 3-furyl isomer exhibits off-target inhibition of EphB4 (IC₅₀ > 79 µM) and Phospholipase A2 (IC₅₀ ≈ 13.9 µM) [1][2]. This represents a qualitative selectivity switch driven solely by the position of the furan oxygen atom, transforming a CaSR-active scaffold into a CaSR-inactive one.
| Evidence Dimension | CaSR inhibitory activity (IC₅₀) and off-target profile |
|---|---|
| Target Compound Data | IC₅₀ = 3.5 µM against human CaSR; no reported EphB4 or PLA2 inhibition |
| Comparator Or Baseline | 3-furyl regioisomer: CaSR IC₅₀ not measurable (inactive); EphB4 IC₅₀ > 79 µM; PLA2 IC₅₀ = 13.9 µM |
| Quantified Difference | Qualitative selectivity reversal; >22-fold selectivity window for CaSR over EphB4 (target compound) versus complete loss of CaSR activity (comparator) |
| Conditions | In vitro enzyme/receptor inhibition assays: CaSR (human, recombinant, ChEMBL-assigned pIC₅₀ 5.46); EphB4 (human, TSRI screening center, PubChem AID 835); PLA2 (human, Sanford-Burnham Center, PubChem AID 588400) |
Why This Matters
Purchasing the incorrect furyl regioisomer yields a compound with no CaSR activity and an entirely different polypharmacology, fundamentally invalidating any calcilytic research program.
- [1] BindingDB. BDBM50162542: 2-(2-furyl)-3-(2-phenylethyl)-4(3H)-quinazolinone. Ki = 3.5 µM (human CaSR). Accessed May 2026. View Source
- [2] BindingDB. BDBM41470: 2-(3-furanyl)-3-(2-phenylethyl)-4-quinazolinone. EphB4 IC₅₀ > 79 µM; PLA2 IC₅₀ = 13.9 µM. Accessed May 2026. View Source
